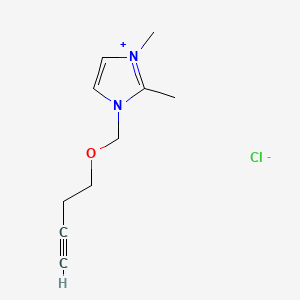
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazinone core and a piperazine moiety linked to a chlorophenyl group. Its monohydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the benzotriazinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is attached to the piperazine ring via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride form by reacting with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are employed in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one derivatives: Compounds with similar benzotriazinone cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings linked to various functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups attached to different molecular frameworks.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-, monohydrochloride is unique due to its specific combination of a benzotriazinone core, piperazine moiety, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91532-02-4 |
|---|---|
Formule moléculaire |
C20H23Cl2N5O |
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,3-benzotriazin-4-one;hydrochloride |
InChI |
InChI=1S/C20H22ClN5O.ClH/c21-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)22-23-26;/h1-3,5-8,15H,4,9-14H2;1H |
Clé InChI |
WQYNAKRZFKCUJS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC(=CC=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-chlorophenoxy)-N'-[2-(1,4,5-oxadiazepan-4-yl)ethyl]acetohydrazide;hydrochloride](/img/structure/B12745770.png)


![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)




